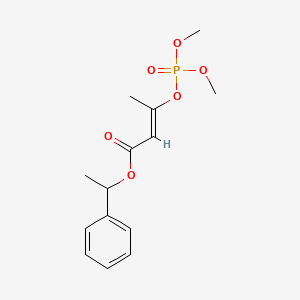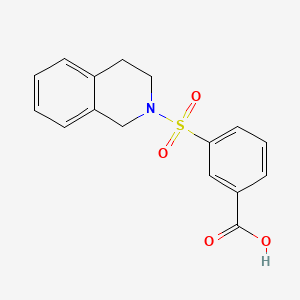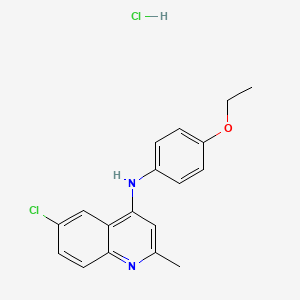
D609
概要
説明
トリシクロデカン-9-イルキサンテートは、一般にD609と呼ばれ、キサンテート基を特徴とする合成三環式化合物です。 この化合物は、抗酸化、抗アポトーシス、抗コリン作用、抗腫瘍、抗炎症、抗ウイルス、抗増殖、神経保護作用など、多様な薬理作用で知られています 。 この化合物の作用機序は、主にホスファチジルコリン特異的ホスホリパーゼCとスフィンゴミエリンシンターゼを競合的に阻害する能力に起因しています .
2. 製法
トリシクロデカン-9-イルキサンテートの合成は、トリシクロデカン-9-イルアルコールを、塩基の存在下で二硫化炭素と反応させて、続いてアルキル化剤を加えることで行われます 。 反応条件は通常、以下を含みます。
塩基: 水酸化ナトリウムまたは水酸化カリウム
溶媒: エタノールまたはメタノール
温度: 室温から50℃
反応時間: 数時間から一晩
トリシクロデカン-9-イルキサンテートの工業生産方法は、同様ですが、大規模合成用に最適化されています。 これらの方法は、連続フロー反応器と自動化システムを含み、一貫した製品品質と収率を確保することができます .
科学的研究の応用
トリシクロデカン-9-イルキサンテートは、広範囲の科学研究における応用があります。
作用機序
トリシクロデカン-9-イルキサンテートの作用機序は、ホスファチジルコリン特異的ホスホリパーゼCとスフィンゴミエリンシンターゼの競合的阻害を伴います 。 この阻害は、1,2-ジアシルグリセロールとセラミドなどの脂質性の性質を持つセカンドメッセンジャーに影響を与えます 。 この化合物は、プロ炎症性サイトカインのアンタゴニストとしても作用し、アミロイドβ誘発性毒性を軽減します 。 さらに、トリシクロデカン-9-イルキサンテートは、亜鉛イオンの潜在的なキレート剤として作用し、ホスファチジルコリン特異的ホスホリパーゼCの酵素活性を阻害する可能性があります .
6. 類似化合物の比較
トリシクロデカン-9-イルキサンテートは、ホスファチジルコリン特異的ホスホリパーゼCとスフィンゴミエリンシンターゼの両方を阻害する能力において独特です 。 類似の化合物には、以下が含まれます。
トリシクロデカン-9-イルチオール: 構造が似ていますが、キサンテート基がありません。
トリシクロデカン-9-イルスルホキシド: 異なる薬理作用を持つ酸化誘導体です。
トリシクロデカン-9-イルスルホン: 異なる生物活性を持つ別の酸化誘導体です.
これらの化合物は、化学反応性と生物学的効果が異なり、トリシクロデカン-9-イルキサンテートが科学研究と治療用途において独特であることを示しています .
生化学分析
Biochemical Properties
D-609’s actions are widely attributed to its ability to inhibit phosphatidylcholine (PC)-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS) . The inhibition of PC-PLC or SMS by D-609 affects lipid second messengers 1,2-diacylglycerol (DAG) and ceramide . This interaction with enzymes and biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
D-609 has shown to have significant effects on various types of cells and cellular processes. It effectively attenuates excessive reactive oxygen species (ROS) and prevents severe mitochondrial loss due to oxidative stress in retinal pigmented epithelium (RPE) cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-609 is primarily attributed to its ability to cause the competitive inhibition of PC-PLC and SMS . This inhibition affects secondary messengers with a lipidic nature, i.e., DAG and ceramide . It also has the potential to chelate Zn2+, thereby blocking PC-PLC enzymatic activity .
Temporal Effects in Laboratory Settings
It has been observed that D-609 can reduce neural progenitor cell distribution
Dosage Effects in Animal Models
The effects of D-609 with different dosages in animal models are not fully explored. It has been found that D-609 shows explicit protective effects on the RPE layer in an SI-induced AMD mouse model .
Metabolic Pathways
D-609 is involved in the metabolic pathways of PC-PLC and SMS . The inhibition of these enzymes affects the levels of lipid second messengers, DAG and ceramide .
Subcellular Localization
It has been observed that D-609 can affect the distribution of neural progenitor cells
準備方法
The synthesis of tricyclodecan-9-yl xanthogenate involves the reaction of tricyclodecan-9-yl alcohol with carbon disulfide in the presence of a base, followed by the addition of an alkylating agent . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods for tricyclodecan-9-yl xanthogenate are similar but optimized for large-scale synthesis. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
トリシクロデカン-9-イルキサンテートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを形成するように酸化することができます。
還元: 還元反応は、キサンテート基をチオール誘導体に変換することができます。
これらの反応で使用される一般的な試薬および条件には、以下が含まれます。
酸化剤: 過酸化水素、m-クロロ過安息香酸
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム
溶媒: ジクロロメタン、テトラヒドロフラン、エタノール
類似化合物との比較
Tricyclodecan-9-yl xanthogenate is unique in its ability to inhibit both phosphatidylcholine-specific phospholipase C and sphingomyelin synthase . Similar compounds include:
Tricyclodecan-9-yl thiol: Shares structural similarities but lacks the xanthate group.
Tricyclodecan-9-yl sulfoxide: An oxidized derivative with different pharmacological properties.
Tricyclodecan-9-yl sulfone: Another oxidized derivative with distinct biological activities.
These compounds differ in their chemical reactivity and biological effects, highlighting the uniqueness of tricyclodecan-9-yl xanthogenate in scientific research and therapeutic applications .
特性
IUPAC Name |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULCCCBGBDZKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83373-60-8 | |
| Record name | Tricyclodecane-9-yl-xanthogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083373608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium O-(octahydro-4,7-methano-1H-inden-5-yl) dithiocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)
methanone](/img/structure/B1669636.png)

![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)






